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L-Palmitoylcarnitine-d9: A Technical Guide for Lipid Analysis

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Compound of Interest		
Compound Name:	L-Palmitoylcarnitine-d9	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for the utilization of **L-Palmitoylcarnitine-d9** in lipid analysis. Primarily employed as an internal standard, this isotopically labeled compound is crucial for the accurate quantification of its endogenous analogue, L-Palmitoylcarnitine, a key metabolite in fatty acid metabolism. This guide provides detailed experimental protocols, quantitative data, and visual representations of metabolic and experimental workflows to facilitate its application in research and drug development.

Introduction to L-Palmitoylcarnitine and its Deuterated Analog

L-Palmitoylcarnitine is a long-chain acylcarnitine that plays a vital role in cellular energy production. It is formed when a palmitoyl group from palmitoyl-CoA is transferred to L-carnitine. This conversion allows for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β -oxidation to produce ATP.[1][2] Given its central role in fatty acid metabolism, the accurate quantification of L-Palmitoylcarnitine is critical in studying metabolic disorders, drug efficacy, and toxicology.

L-Palmitoylcarnitine-d9 is a stable, isotopically labeled version of L-Palmitoylcarnitine, where nine hydrogen atoms have been replaced with deuterium. This mass shift makes it an ideal internal standard for mass spectrometry-based quantification methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] Its chemical and physical



properties are nearly identical to the endogenous analyte, ensuring similar behavior during sample preparation and analysis, which is essential for correcting for matrix effects and variations in instrument response.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of **L-Palmitoylcarnitine-d9** is essential for its proper handling and use in experimental settings.

Property	Value	Reference
Synonyms	CAR 16:0-d9, C16:0 Carnitine- d9, L-Carnitine hexadecanoyl ester-d9	[3][4]
Molecular Formula	C23H37D9NO4 • CI	[3]
Formula Weight	445.1 g/mol	[3]
Purity	≥98%	[4]
Deuterated Forms	≥99% (d1-d9)	[3]
Storage	-20°C	[3]
Stability	≥ 4 years at -20°C	[3]
Solubility	Acetonitrile: Slightly soluble (0.1-1 mg/ml), Water: Slightly soluble (0.1-1 mg/ml)	[3]

Handling and Storage: **L-Palmitoylcarnitine-d9** should be stored at -20°C in a dry, dark place. [3][4] For short-term storage (days to weeks), 0-4°C is acceptable.[4] Stock solutions can also be stored at 0-4°C for short periods or at -20°C for long-term storage (months).[4]

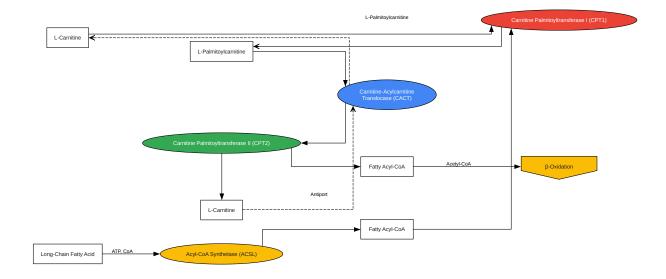
The Role of L-Palmitoylcarnitine in Fatty Acid Metabolism: The Carnitine Shuttle

L-Palmitoylcarnitine is a key intermediate in the carnitine shuttle, a metabolic pathway responsible for transporting long-chain fatty acids into the mitochondria for oxidation.



Understanding this pathway is crucial for interpreting quantitative data related to L-Palmitoylcarnitine levels.







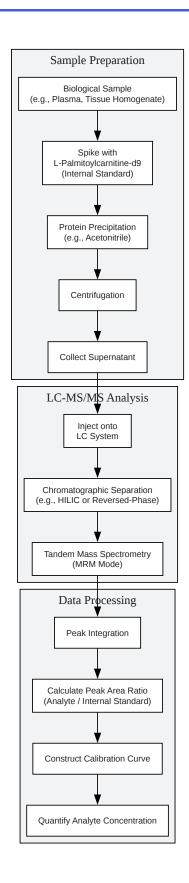
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Caption: The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport.

Experimental Application: Quantification of L-Palmitoylcarnitine using LC-MS/MS

The most common application of **L-Palmitoylcarnitine-d9** is as an internal standard for the quantification of endogenous L-Palmitoylcarnitine in biological matrices by LC-MS/MS. A typical experimental workflow is outlined below.





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Caption: A Typical Experimental Workflow for L-Palmitoylcarnitine Quantification.



Detailed Experimental Protocol

This protocol is a generalized procedure based on common methodologies for the analysis of acylcarnitines in plasma.[3][5] Researchers should optimize parameters for their specific instrumentation and sample types.

4.1.1. Materials and Reagents

- **L-Palmitoylcarnitine-d9** (Internal Standard)
- L-Palmitoylcarnitine (for calibration standards)
- · Acetonitrile (ACN), LC-MS grade
- Water, LC-MS grade
- Formic Acid
- · Ammonium Acetate
- Biological matrix (e.g., plasma, tissue homogenate)

4.1.2. Preparation of Stock and Working Solutions

- Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of L-Palmitoylcarnitined9 in acetonitrile.[3]
- Internal Standard Working Solution: Dilute the stock solution with a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 250 ng/mL.[3]
- Calibration Standard Stock Solution: Prepare a 1 mg/mL stock solution of L-Palmitoylcarnitine in a suitable solvent.
- Calibration Curve Working Solutions: Perform serial dilutions of the calibration standard stock solution to create a series of working standards with concentrations spanning the expected range of the analyte in the samples.

4.1.3. Sample Preparation







- To 10 μL of plasma, add a known amount of the L-Palmitoylcarnitine-d9 internal standard working solution.[5]
- Add 100 μL of ice-cold acetonitrile to precipitate proteins.[5]
- Vortex the samples thoroughly.
- Centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a new tube or a 96-well plate for analysis.

4.1.4. LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of L-Palmitoylcarnitine.



Parameter	Typical Value	Reference
LC Column	HILIC silica column (e.g., Atlantis HILIC, 50 x 2.0 mm, 4 μm)	[3]
Mobile Phase A	5 mM Ammonium Acetate in Water with 0.1% Formic Acid	[3][5]
Mobile Phase B	5 mM Ammonium Acetate in 95% Acetonitrile with 0.1% Formic Acid	[3][5]
Flow Rate	0.4 mL/min	[3]
Injection Volume	10 μL	[3]
Ionization Mode	Positive Electrospray Ionization (ESI+)	[5]
MS/MS Mode	Multiple Reaction Monitoring (MRM)	[3]
MRM Transition (L- Palmitoylcarnitine)	m/z 400.3 → 85.1	[3]
MRM Transition (L- Palmitoylcarnitine-d9)	m/z 409.4 → 85.1	[3]

4.1.5. Data Analysis and Quantification

- Integrate the peak areas for both L-Palmitoylcarnitine and L-Palmitoylcarnitine-d9.
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Determine the concentration of L-Palmitoylcarnitine in the unknown samples by interpolating their peak area ratios on the calibration curve.



Quantitative Data and Method Validation

The use of **L-Palmitoylcarnitine-d9** allows for robust and reproducible quantification of L-Palmitoylcarnitine. The following table summarizes typical quantitative parameters from a validated LC-MS/MS method.

Parameter	Typical Value	Reference
Linearity Range	1 - 1000 ng/mL	[3]
Lower Limit of Quantification (LLOQ)	1 ng/mL	[3]
Intra-day Precision (CV%)	1.5% to 9.5%	[3]
Inter-day Precision (CV%)	Varies, typically <15%	[3]
Intra-day Accuracy (Bias%)	-7.7% to 0.2%	[3]
Inter-day Accuracy (Bias%)	Varies, typically within ±15%	[3]
Regression Model	Weighted linear regression (1/x²)	[3]

Conclusion

L-Palmitoylcarnitine-d9 is an indispensable tool for researchers in the field of lipid analysis. Its use as an internal standard in LC-MS/MS methods enables the accurate and precise quantification of endogenous L-Palmitoylcarnitine, providing valuable insights into fatty acid metabolism and its role in health and disease. The detailed protocols and data presented in this guide offer a solid foundation for the successful implementation of **L-Palmitoylcarnitine-d9** in your research endeavors.

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